Cas no 1000577-37-6 (<br>tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxy late)

<br>tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxy late 化学的及び物理的性質
名前と識別子
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- <br>tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxy late
- 1000577-37-6
- tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
- tert-Butyl1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
- tert-butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1h-1,2,4-triazole-3-carboxylate
- tert-Butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
- MFCD09878011
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- MDL: MFCD09878011
- インチ: InChI=1S/C13H14BrN3O3/c1-13(2,3)20-11(18)10-15-12(19)17(16-10)9-6-4-5-8(14)7-9/h4-7H,1-3H3,(H,15,16,19)
- InChIKey: QMXYGGVGEMJSER-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)C1=NC(=O)N(C2=CC=CC(=C2)Br)N1
計算された属性
- せいみつぶんしりょう: 339.02185Da
- どういたいしつりょう: 339.02185Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 71Ų
<br>tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxy late 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM382654-1g |
tert-butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate |
1000577-37-6 | 95%+ | 1g |
$521 | 2023-01-13 |
<br>tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxy late 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
<br>tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxy lateに関する追加情報
Introduction to Tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS No. 1000577-37-6)
Tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1000577-37-6, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological properties. The presence of a tert-butyl group, a 3-bromophenyl moiety, and a dihydro-5-oxo-1H-1,2,4-triazole core contributes to its complex molecular architecture and influences its interactions with biological targets.
The synthesis and characterization of this compound have been subjects of extensive research, particularly in the development of novel therapeutic agents. The tert-butyl group not only enhances the lipophilicity of the molecule but also provides stability against metabolic degradation, making it an attractive feature for drug design. The 3-bromophenyl substituent introduces a region of electrophilic aromatic substitution, which can be exploited for further derivatization and functionalization. This structural motif is often employed in medicinal chemistry to modulate binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of Tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate with various biological targets. Studies suggest that the compound may exhibit inhibitory activity against enzymes and receptors involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory drugs. Additionally, its triazole core is known to interact with nucleophilic residues in proteins, which could be leveraged for designing kinase inhibitors or other enzyme-targeted therapies.
In vitro experiments have demonstrated the potential of this compound to modulate cellular processes relevant to diseases such as cancer and neurodegeneration. The tert-butyl group appears to play a crucial role in stabilizing protein-ligand interactions by increasing the compound's solubility in lipophilic environments. Meanwhile, the 3-bromophenyl moiety may contribute to specific binding interactions through π-stacking or hydrophobic effects. These properties make Tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate a valuable scaffold for further chemical optimization.
The pharmaceutical industry has shown interest in this compound due to its potential as a lead molecule for drug discovery programs. Researchers are exploring its derivatives to enhance pharmacokinetic profiles and improve therapeutic efficacy. For instance, modifications at the triazole ring or the phenyl substituent could lead to compounds with improved solubility, bioavailability, and target specificity. The use of high-throughput screening (HTS) techniques has facilitated the rapid identification of analogs with enhanced activity against disease-relevant targets.
From a synthetic chemistry perspective, Tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate exemplifies the importance of structural diversity in medicinal chemistry. The combination of electron-withdrawing groups (such as the oxo group) and electron-donating substituents (like the tert-butyl group) creates a balance that can influence both potency and selectivity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with high precision and yield.
The growing body of literature on heterocyclic compounds underscores their significance in drug discovery. Triazoles are particularly noteworthy due to their prevalence in natural products and synthetic drugs. For example, several antifungal agents contain a triazole moiety in their structure. Similarly, Tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate represents an opportunity to explore new therapeutic avenues by leveraging existing structural motifs while introducing novel functional groups.
In conclusion,Tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-o xo -1H -1 ,2 ,4 -triazole -3 -carbox ylate (CAS No. 1000577 -37 -6) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for drug development efforts aimed at treating various diseases. As research continues to uncover new biological activities and synthetic strategies for this class of compounds,Tert.-But yl 1 -( 3 -bromo phen yl ) -2 ,5 -di hydro -5 -ox o -1 H -1 ,2 ,4 -tria zole -3 -carboxy late is likely to remain at the forefront of medicinal chemistry innovation.
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